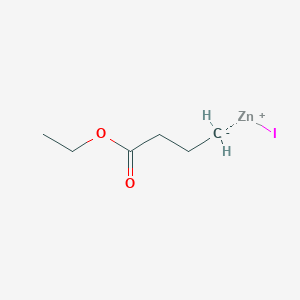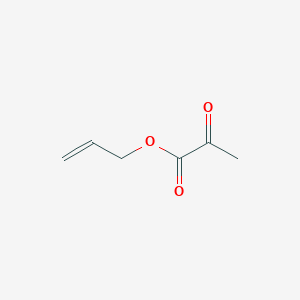
Allyl pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl pyruvate: is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group (-CH2-CH=CH2) attached to a pyruvate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl pyruvate can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with allyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires mild heating and can be carried out under reflux conditions to achieve good yields.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl lactate or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different allyl-substituted compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can react with nucleophiles under basic or acidic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl lactate or other reduced derivatives.
Substitution: Formation of various allyl-substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Allyl pyruvate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in pyruvate metabolism, providing insights into cellular processes.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity makes it a valuable compound for the production of various chemical products.
Mécanisme D'action
Mechanism: The mechanism of action of allyl pyruvate involves its interaction with specific molecular targets. In metabolic pathways, it can be converted to other metabolites through enzymatic reactions. The allyl group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways: this compound can interact with enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase. It can also undergo transformations that affect cellular processes, including energy production and biosynthesis.
Comparaison Avec Des Composés Similaires
Allyl acetate: Similar in structure but with an acetate group instead of a pyruvate moiety.
Allyl lactate: A reduced derivative of allyl pyruvate.
Allyl isothiocyanate: Contains an isothiocyanate group instead of a pyruvate moiety.
Uniqueness: this compound is unique due to its combination of an allyl group and a pyruvate moiety. This structure imparts distinct reactivity and potential applications in various fields. Its ability to participate in both allyl-specific and pyruvate-specific reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
18854-20-1 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
Clé InChI |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


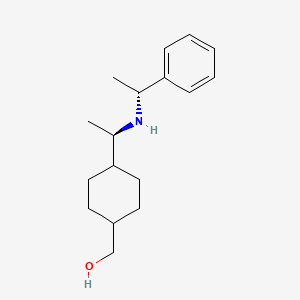


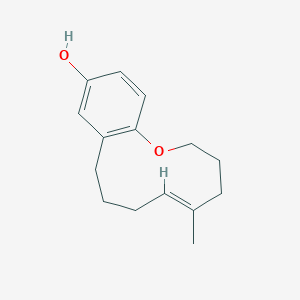
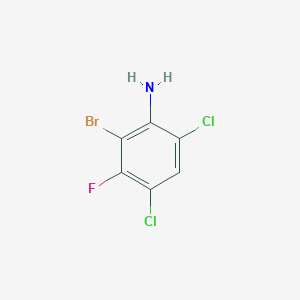
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
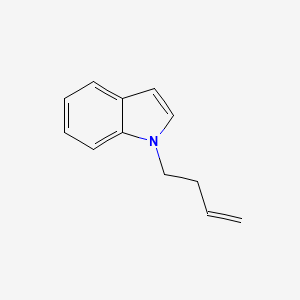

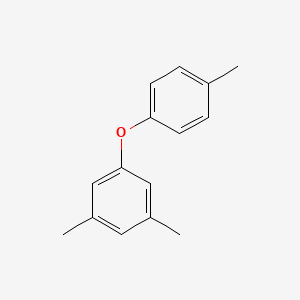
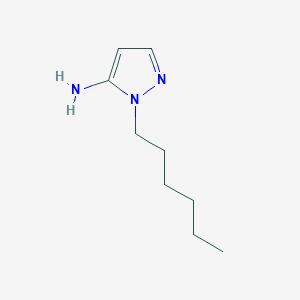
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
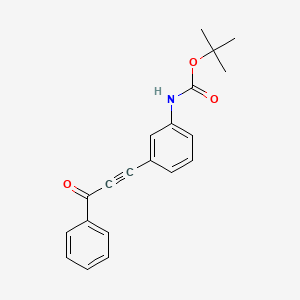
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
